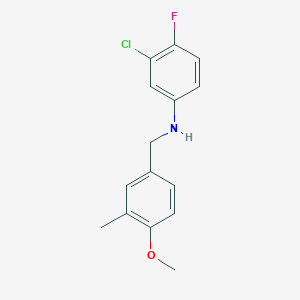
4-(1-azepanylmethyl)-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-azepanylmethyl)-N,N-dimethylaniline, commonly known as Azepine, is a chemical compound that has been widely used in scientific research. It is a member of the amine class of organic compounds and is a derivative of dimethylaniline. Azepine has a unique structure that makes it a valuable compound for various research applications. In
Mécanisme D'action
The mechanism of action of Azepine is not well understood. However, it is believed to interact with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Azepine has been shown to have various biochemical and physiological effects. It has been reported to exhibit antitumor activity, antimicrobial activity, and anti-inflammatory activity. Azepine has also been shown to modulate the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Azepine in lab experiments is its unique structure, which allows it to be used in a variety of research applications. Azepine is also readily available and can be synthesized using a relatively simple method. However, one of the limitations of using Azepine is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions related to Azepine. One potential direction is to further explore its mechanism of action and its effects on specific biochemical pathways. Another direction is to develop new synthetic methods for Azepine and its derivatives, which could lead to the discovery of new biologically active compounds. Additionally, Azepine could be used as a starting material for the synthesis of new fluorescent probes or other imaging agents for biological studies.
Méthodes De Synthèse
Azepine can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-(chloromethyl)-N,N-dimethylaniline with 1-aminocyclohexane in the presence of a base. The reaction produces Azepine as a yellow solid, which can be purified using various techniques such as recrystallization or column chromatography. The purity of the compound can be confirmed using spectroscopic techniques such as NMR or IR.
Applications De Recherche Scientifique
Azepine has been used in various scientific research studies due to its unique structure and properties. It has been used as a ligand in metal-catalyzed reactions, as a building block in the synthesis of complex molecules, and as a fluorescent probe in biochemical assays. Azepine has also been used as a precursor for the synthesis of other biologically active compounds.
Propriétés
IUPAC Name |
4-(azepan-1-ylmethyl)-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-16(2)15-9-7-14(8-10-15)13-17-11-5-3-4-6-12-17/h7-10H,3-6,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXAYBJLXBBWIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5262929 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{3-[N-(3-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B5788409.png)
![2,5-dichloro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5788410.png)
![5-benzyl-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5788416.png)



![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(diphenylmethyl)piperazine](/img/structure/B5788471.png)



